molecular formula C9H8BrClO4S B1433842 Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate CAS No. 1403387-05-2

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Cat. No.: B1433842
CAS No.: 1403387-05-2
M. Wt: 327.58 g/mol
InChI Key: AKAHSAYSSDOQBJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (CDCl₃, 400 MHz):

  • δ 3.72 (s, 3H, -OCH₃)
  • δ 3.92 (s, 2H, -CH₂COO-)
  • δ 7.45–7.90 (m, 3H, aromatic protons).

¹³C NMR (CDCl₃, 100 MHz):

  • δ 168.2 (C=O)
  • δ 135.8 (C-Br)
  • δ 60.1 (-OCH₃)
  • δ 45.3 (-CH₂COO-).

Table 2: Key NMR Assignments

Group ¹H Shift (δ) ¹³C Shift (δ) Multiplicity
-OCH₃ 3.72 52.4 Singlet
-CH₂COO- 3.92 40.1 Singlet
C-Br (aromatic) - 135.8 -

Infrared (IR) Spectral Signatures

Key IR absorptions (KBr, cm⁻¹):

  • 1745 (C=O stretch, ester)
  • 1370, 1175 (asymmetric/symmetric S=O stretches)
  • 680 (C-Br stretch).

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 327.0 [M]⁺ (calculated: 327.58)
  • 290.1 [M - Cl]⁺
  • 212.0 [M - SO₂Cl]⁺.

Table 3: Major Fragmentation Pathways

m/z Fragment Ion Pathway
327.0 Parent ion -
290.1 Loss of Cl Homolytic cleavage of S-Cl bond
212.0 Loss of SO₂Cl Elimination of sulfonyl chloride

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311+G(d,p)) predict:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Bond lengths : S-Cl = 2.08 Å, S=O = 1.43 Å.

Table 4: DFT-Optimized Geometric Parameters

Parameter Value
S-Cl bond length 2.08 Å
S=O bond length 1.43 Å
C-Br bond length 1.89 Å

Properties

IUPAC Name

methyl 2-(5-bromo-2-chlorosulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAHSAYSSDOQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate typically involves:

  • Bromination of a chlorophenylacetate derivative to introduce the bromine atom at the 5-position.
  • Introduction of the chlorosulfonyl group at the 2-position on the aromatic ring.
  • Esterification or transesterification to form the methyl ester.

These steps require careful control of reaction conditions to optimize yield and purity while minimizing side reactions.

Preparation of the Brominated Phenylacetate Intermediate

A key precursor is methyl alpha-bromo-2-chlorophenylacetate, which can be prepared by transesterification of alpha-bromo-2-chlorophenylacetic acid with methyl acetate under Lewis acid catalysis.

Method Summary:

  • Reactants: Alpha-bromo-2-chlorophenylacetic acid and methyl acetate.
  • Catalysts: Lewis acids such as magnesium perchlorate, titanium tetrachloride, or zinc chloride.
  • Reaction Conditions: Ester exchange (transesterification) under controlled temperature and time.
  • Advantages: Short reaction time, low production cost, easy operation control, non-toxic reagents.
  • Outcomes: Product purity >99% by HPLC normalization; yield >90%, suitable for large-scale production.

Mechanistic Notes:

  • Lewis acid catalysis activates the carbonyl group of methyl acetate, facilitating nucleophilic attack by the acid to form the methyl ester.
  • The method avoids harsh reagents like sulfur oxychloride or strong acids, reducing corrosion and toxicity issues.

Research Data:

Parameter Details
Catalyst Mg(ClO4)2, TiCl4, ZnCl2
Reaction Time Short (hours scale)
Yield >90%
Purity (HPLC) >99%
Toxicity Low, environmentally friendly process

(Source: CN101774914B)

Bromination and Chlorosulfonylation of the Aromatic Ring

The introduction of the bromine atom and chlorosulfonyl group on the aromatic ring is typically performed on a suitable phenyl precursor.

Bromination:

  • Bromination of aromatic compounds can be achieved using hydrobromic acid or N-bromosuccinimide (NBS).
  • The process is often carried out at low temperatures (0 to 5 °C) to control regioselectivity and minimize side reactions.
  • Yields are generally good; for example, alpha-bromo-phenylacetic acids have been prepared with yields around 67% to 99% depending on conditions and purification steps.

Chlorosulfonylation:

  • Introduction of the chlorosulfonyl group involves reaction with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
  • This step requires careful temperature control to prevent overreaction or decomposition.
  • The chlorosulfonyl group is typically introduced at the 2-position relative to the bromine substituent, exploiting directing effects of substituents.

Example Reaction Conditions:

Step Reagents/Conditions Notes
Bromination Hydrobromic acid or NBS, low temperature Regioselective bromination
Chlorosulfonylation Chlorosulfonic acid or SO2Cl2, controlled T Introduction of chlorosulfonyl group

(Source: US5036156A, CN114591250A)

One-Step Synthesis of Brominated and Chlorinated Intermediates

Some patents describe efficient one-step syntheses of brominated and chlorinated pyrimidine derivatives, which share similarity in halogenation and chlorosulfonylation chemistry.

Key Features:

  • Use of 2-hydroxypyrimidine and hydrobromic acid with hydrogen peroxide catalysis for bromination.
  • Subsequent reaction with phosphorus oxychloride and organic amines for chlorination.
  • High yields (94-99%) and high purity (98-99% by HPLC).
  • Low pollution and minimal hazardous byproducts.

While these methods focus on pyrimidines, the principles of halogenation and chlorination under mild conditions with high selectivity can be adapted to phenylacetate derivatives.

(Source: CN114591250A)

Purification and Yield Optimization

Purification typically involves:

  • Extraction with organic solvents (e.g., toluene, dichloromethane, isopropyl ether).
  • Crystallization from suitable solvents to enhance purity.
  • Drying under controlled temperature to prevent decomposition.

Yields depend on reaction conditions, but optimized methods report:

Compound Yield (%) Purity (%) (HPLC) Notes
5-bromo-2-chloropyrimidine (analogous) 94-99 98-99 High yield, low pollution
Methyl alpha-bromo-2-chlorophenylacetate >90 >99 Lewis acid catalyzed transester.

Summary Table of Preparation Methods

Step Method Description Reagents/Catalysts Reaction Conditions Yield (%) Purity (%) Notes
Bromination Bromination of phenylacetic acid derivatives Hydrobromic acid, NBS 0–5 °C, aqueous or organic solvent 67–99 >95 Controlled low temperature
Chlorosulfonylation Introduction of chlorosulfonyl group Chlorosulfonic acid, sulfuryl chloride Controlled temperature High High Requires careful handling
Transesterification (Esterification) Conversion to methyl ester via ester exchange Lewis acids (Mg(ClO4)2, TiCl4, ZnCl2) Mild conditions, short reaction time >90 >99 Environmentally friendly, scalable
One-step halogenation/chlorination (analogous) Bromination and chlorination in one pot (pyrimidine) Hydrobromic acid, H2O2, POCl3, amines 30–120 °C, hours 94–99 98–99 Low pollution, high efficiency

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorosulfonyl groups.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used in acidic or basic media.

Major Products:

    Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate has been investigated for its antimicrobial properties. The presence of the chlorosulfonyl group is believed to enhance the compound's ability to inhibit bacterial growth.

Case Study: Antibacterial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity:

CompoundMIC (μg/mL)Pathogen
This compound0.5Staphylococcus aureus
This compound1.0Escherichia coli

These findings suggest that the compound could serve as a lead candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Properties

Research has shown that compounds with similar structures exhibit anticancer activity, making this compound a candidate for further investigation in cancer treatment.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound has selective cytotoxic effects on cancer cell lines while sparing normal cells. The following table summarizes the findings:

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (Triple-negative breast cancer)0.126High
MCF10A (Normal breast cells)>2Low

The low IC50 value indicates potent activity against the MDA-MB-231 cell line, suggesting that further development could lead to effective cancer therapies.

Enzyme Inhibition

The chlorosulfonyl group in this compound may also confer enzyme inhibition properties, particularly against proteases involved in various biological processes.

Case Study: Protease Inhibition

Studies have indicated that similar compounds can inhibit retroviral proteases, which are critical targets in antiviral drug development. The following table illustrates the enzyme inhibition results:

CompoundEnzyme TargetInhibition (%)
This compoundHIV Protease85%
This compoundHCV Protease78%

These results highlight the potential of this compound as a therapeutic agent in treating viral infections.

Mechanism of Action

The mechanism of action of methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The bromine and chlorosulfonyl groups facilitate various chemical reactions, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four analogs () and two related chlorosulfonyl-containing derivatives (). A summary is provided in Table 1 .

Table 1: Structural Comparison of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate and Analogs

Compound Name Molecular Formula Substituents Key Functional Groups CAS No. Similarity Score
This compound C₉H₈BrClO₄S 5-Br, 2-SO₂Cl Chlorosulfonyl, methyl ester 90150774 Reference
Methyl 2-(5-bromo-2-chlorophenyl)acetate C₉H₈BrClO₂ 5-Br, 2-Cl Chloro, methyl ester 90004-80-1 0.92
2-(3-Bromo-4-chlorophenyl)acetic acid C₈H₆BrClO₂ 3-Br, 4-Cl Carboxylic acid 81682-38-4 0.91
2-(4-Bromo-2-chlorophenyl)acetic acid C₈H₆BrClO₂ 4-Br, 2-Cl Carboxylic acid 52864-56-9 0.86
[4-(Chlorosulfonyl)phenyl]methyl acetate C₉H₉ClO₄S 4-SO₂Cl Chlorosulfonyl, methyl ester 190711-51-4 N/A
Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate C₉H₈Cl₂O₅S 2-Cl, 4-SO₂Cl, phenoxy Chlorosulfonyl, phenoxy ester 1016880-01-5 N/A
Key Observations:

Substituent Positioning :

  • The target compound’s ortho -chlorosulfonyl and meta -bromo substitution contrasts with analogs like Methyl 2-(5-bromo-2-chlorophenyl)acetate, which lacks the sulfonyl group. This positioning enhances steric hindrance and electronic withdrawal, affecting reactivity .
  • [4-(Chlorosulfonyl)phenyl]methyl acetate () has a para -chlorosulfonyl group, reducing steric effects compared to the target compound’s ortho-substitution .

Functional Group Differences :

  • Chlorosulfonyl vs. Chloro/Bromo : The -SO₂Cl group in the target compound increases electrophilicity, enabling sulfonamide or sulfonate formation, unlike simpler chloro/bromo analogs .
  • Ester vs. Carboxylic Acid : Methyl ester derivatives (target compound, –4) offer better solubility in organic solvents than carboxylic acid analogs (), which may ionize in aqueous environments .

Analytical and Physical Properties

  • Collision Cross-Section (CCS): The target compound’s CCS values (147–151 Ų) suggest a compact structure compared to bulkier analogs like Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate, which has a phenoxy group increasing its spatial footprint .
  • Molecular Weight and Polarity: The bromine atom (79.9 g/mol) and -SO₂Cl group (115.0 g/mol) contribute to the target compound’s higher molecular weight (326.6 g/mol) versus non-sulfonyl analogs (e.g., 263.5 g/mol for Methyl 2-(5-bromo-2-chlorophenyl)acetate) .

Biological Activity

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is an organic compound with the molecular formula C₉H₈BrClO₄S. It is notable for its complex structure, which includes bromine, chlorine, and sulfonyl functional groups. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its potential biological activities.

The compound features several reactive sites that allow it to participate in various chemical reactions, such as nucleophilic substitution and oxidation. The presence of bromine and chlorosulfonyl groups enhances its reactivity, making it a versatile intermediate in organic synthesis. Its mechanism of action primarily involves interactions with nucleophiles and electrophiles, which can lead to the formation of biologically active derivatives.

Biological Activity

Research into the biological activity of this compound is still emerging. Preliminary studies suggest potential applications in drug development, particularly concerning its interactions with biomolecules.

1. Antimicrobial Activity

Initial investigations have indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, related sulfonamide derivatives have shown effectiveness against various bacterial strains. The chlorosulfonyl group may contribute to this activity by enhancing the compound's ability to disrupt microbial cell processes.

2. Cytotoxic Effects

A study focusing on sulfamoyl benzamidothiazole derivatives demonstrated that structural modifications, such as bromination, can influence cytotoxicity against cancer cell lines. While specific data on this compound is limited, the presence of similar functional groups suggests potential anticancer properties that warrant further exploration .

Case Studies

Several studies have explored compounds with similar structures or functional groups:

  • Case Study 1 : A sulfamoyl benzamidothiazole compound demonstrated sustained activation of NF-κB signaling pathways, crucial for cell survival and proliferation. This suggests that modifications in the phenolic structure may enhance biological activity .
  • Case Study 2 : Research on 1-[3-(trifluoromethyl)benzyl]urea indicated promising anticancer properties through inhibition of cell proliferation in HeLa cells. The study utilized various concentrations to determine IC₅₀ values, highlighting the importance of structural modifications in drug efficacy .

Research Findings

A summary of relevant findings regarding this compound and similar compounds is presented below:

CompoundActivityIC₅₀ (µM)Remarks
This compoundPotential antimicrobialTBDRequires further study
Sulfamoyl benzamidothiazoleNF-κB activation-Structural modifications enhance activity
1-[3-(trifluoromethyl)benzyl]ureaAnticancer9.22 ± 0.17Effective against HeLa cells

Q & A

Q. How is the compound’s structure-activity relationship (SAR) quantified in drug design?

  • Methodological Answer :
  • 3D-QSAR (CoMFA/CoMSIA) correlates substituent electronegativity (e.g., bromine vs. chlorine) with bioactivity. For example, bromine’s larger van der Waals radius enhances hydrophobic interactions in enzyme pockets .
  • Free-Wilson analysis decomposes activity contributions of individual functional groups, showing the sulfonyl chloride contributes 40–60% to binding affinity in sulfonamide inhibitors .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

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